tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Drug Design ADME Physicochemical Profiling

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 389889‑80‑9) is a 4,4‑disubstituted piperidine featuring both a tertiary hydroxyl and a primary hydroxymethyl substituent on the piperidine ring, with the nitrogen protected as a tert‑butoxycarbonyl (Boc) carbamate. It is classified as a functionalized piperidine building block widely used in medicinal chemistry for the synthesis of central nervous system agents, receptor modulators, and PROTAC degraders.

Molecular Formula C11H21NO4
Molecular Weight 231.29 g/mol
CAS No. 389889-80-9
Cat. No. B1292067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate
CAS389889-80-9
Molecular FormulaC11H21NO4
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)(CO)O
InChIInChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3
InChIKeyBKZFMSPPZXDTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 389889-80-9): A Dual‑Hydroxyl, Boc‑Protected Piperidine Building Block for Pharmaceutical Synthesis


tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate (CAS 389889‑80‑9) is a 4,4‑disubstituted piperidine featuring both a tertiary hydroxyl and a primary hydroxymethyl substituent on the piperidine ring, with the nitrogen protected as a tert‑butoxycarbonyl (Boc) carbamate [1]. It is classified as a functionalized piperidine building block widely used in medicinal chemistry for the synthesis of central nervous system agents, receptor modulators, and PROTAC degraders [2]. Its two chemically distinct oxygenated handles enable sequential derivatization strategies that are not accessible with mono‑substituted piperidine analogs.

Why Mono‑Hydroxyl or Differently Protected Piperidine Derivatives Cannot Substitute tert‑Butyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate in Structure‑Critical Applications


Mono‑substituted piperidine analogs such as N‑Boc‑4‑piperidinemethanol (lacking the 4‑hydroxyl) or N‑Boc‑4‑hydroxypiperidine (lacking the 4‑hydroxymethyl) exhibit significantly different physicochemical properties—higher lipophilicity, fewer hydrogen‑bond donors/acceptors, and smaller topological polar surface area . These differences alter solubility, permeability, and intermolecular interaction potential, making them inadequate surrogates in synthetic sequences that rely on the dual‑hydroxyl architecture for chemoselective functionalization or in biological contexts where precise hydrogen‑bonding geometry is required. Direct substitution without re‑optimizing the entire synthetic route or biological assay is therefore not feasible.

Quantitative Comparator‑Based Differentiation Evidence for tert‑Butyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 389889‑80‑9)


XLogP3 Lipophilicity: The Target Compound Is ~1.1 Log Units More Hydrophilic Than Its Closest Mono‑Hydroxymethyl Analog

tert‑Butyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate exhibits an XLogP3‑AA value of 0.1 [1], whereas the mono‑substituted analog N‑Boc‑4‑piperidinemethanol (4‑hydroxymethyl only, lacking the 4‑hydroxyl) shows an XLogP3 of 1.2 . The calculated difference of 1.1 log units indicates a marked increase in hydrophilicity conferred by the additional hydroxyl group.

Drug Design ADME Physicochemical Profiling

Hydrogen‑Bond Donor/Acceptor Count: The Target Compound Provides a Two‑Fold Increase in H‑Bond Donors Versus Mono‑Substituted Analogs

The target compound possesses 2 hydrogen‑bond donors (HBD) and 4 hydrogen‑bond acceptors (HBA) [1]. In contrast, N‑Boc‑4‑piperidinemethanol has 1 HBD and 3 HBA , and N‑Boc‑4‑hydroxypiperidine has 1 HBD and 3 HBA [2]. The additional HBD arises from the tertiary 4‑hydroxyl group, and the extra HBA from the hydroxymethyl oxygen.

Medicinal Chemistry Structure‑Based Drug Design Solubility Optimization

Topological Polar Surface Area: The Target Compound Exhibits a ~40% Larger TPSA Than N‑Boc‑4‑piperidinemethanol

The topological polar surface area (TPSA) of tert‑butyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate is 70 Ų . The comparator N‑Boc‑4‑piperidinemethanol has a TPSA of 49.8 Ų , representing a relative increase of approximately 40% for the target compound.

ADME Permeability Prediction Drug Design

Orthogonal Protecting‑Group Strategy: Boc‑Protected Piperidine Enables Acidolytic Deprotection Distinct from Hydrogenolysis‑Based Cbz Removal

The tert‑butoxycarbonyl (Boc) group on the target compound is cleavable under mild acidic conditions (e.g., TFA), whereas the benzyl carbamate (Cbz) analog, benzyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 1226780‑06‑8), requires hydrogenolysis (H₂/Pd) for deprotection [1]. This orthogonality allows Boc‑protected piperidine intermediates to be carried through multi‑step sequences where hydrogenolysis‑sensitive functional groups are present.

Synthetic Chemistry Process Chemistry PROTAC Linker Design

Optimal Procurement Scenarios for tert‑Butyl 4‑hydroxy‑4‑(hydroxymethyl)piperidine‑1‑carboxylate (CAS 389889‑80‑9) Based on Quantitative Differentiation Evidence


Design of CNS‑Restricted or Peripherally‑Selective Drug Candidates Where Lower Passive Permeability Is Desired

With an XLogP3‑AA of 0.1 and a TPSA of 70 Ų—significantly lower lipophilicity and larger polar surface area compared to mono‑substituted piperidine analogs [1]—this building block is suitable for constructing lead molecules intended to have limited blood‑brain barrier penetration, supporting peripheral target engagement while minimizing CNS side effects.

PROTAC Linker Synthesis Requiring Chemoselective, Sequential Functionalization of Two Distinct Hydroxyl Groups

The simultaneous presence of a primary hydroxymethyl and a tertiary 4‑hydroxyl on the same piperidine scaffold enables chemoselective derivatization (e.g., primary alcohol acylation versus tertiary alcohol protection) [2]. This feature is highly valued in PROTAC linker design, where modular attachment of E3 ligase ligands and target‑protein binders via orthogonal handles is required.

Multi‑Step Synthetic Routes That Demand Acid‑Labile Boc Protection Orthogonal to Hydrogenolysis‑Sensitive Functionalities

The Boc‑protected piperidine nitrogen allows acid‑mediated deprotection independent of hydrogenolytic Cbz removal, providing strategic flexibility in complex synthetic sequences where benzyl ethers, alkenes, or nitro groups—sensitive to hydrogenation—must be preserved [3].

Structure‑Activity Relationship (SAR) Exploration of 4,4‑Disubstituted Piperidine Pharmacophores

As a protected 4,4‑disubstituted piperidine with two hydrogen‑bond donors and four acceptors, this compound serves as a privileged core for SAR campaigns targeting receptors or enzymes where dual hydrogen‑bonding interactions are critical for potency and selectivity, such as CCR5 antagonists and orexin receptor modulators [4].

Quote Request

Request a Quote for tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.